Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
Brand Name: Vulcanchem
CAS No.: 125653-55-6
VCID: VC21221990
InChI: InChI=1S/C18H22O3P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3/q+1
SMILES: CC1=CC(=CC(=C1OC)C)[P+](=O)C2=CC(=C(C(=C2)C)OC)C
Molecular Formula: C18H22O3P+
Molecular Weight: 317.3 g/mol

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide

CAS No.: 125653-55-6

Cat. No.: VC21221990

Molecular Formula: C18H22O3P+

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide - 125653-55-6

Specification

CAS No. 125653-55-6
Molecular Formula C18H22O3P+
Molecular Weight 317.3 g/mol
IUPAC Name bis(4-methoxy-3,5-dimethylphenyl)-oxophosphanium
Standard InChI InChI=1S/C18H22O3P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3/q+1
Standard InChI Key UKKWMJVFWJXGGE-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC)C)[P+](=O)C2=CC(=C(C(=C2)C)OC)C
Canonical SMILES CC1=CC(=CC(=C1OC)C)[P+](=O)C2=CC(=C(C(=C2)C)OC)C

Introduction

Chemical Identity and Properties

Basic Information

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide is an organophosphorus compound characterized by a phosphorus atom bonded to two 4-methoxy-3,5-dimethylphenyl groups and an oxygen atom. The compound is identified by the CAS Registry Number 125653-55-6 .

Physical and Chemical Properties

The physical and chemical properties of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide are summarized in the following table:

PropertyValue
Molecular FormulaC₁₈H₂₃O₃P (neutral form), C₁₈H₂₂O₃P⁺ (charged form)
Molecular Weight318.35 g/mol
IUPAC Namebis(4-methoxy-3,5-dimethylphenyl)-oxophosphanium
Standard InChIInChI=1S/C18H22O3P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3/q+1
Standard InChIKeyUKKWMJVFWJXGGE-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=CC(=C1OC)C)P+C2=CC(=C(C(=C2)C)OC)C

Table 1: Physical and chemical properties of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide

Structural Characteristics

Molecular Structure

The molecular structure of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide features a central phosphorus atom in a tetrahedral geometry. The phosphorus atom is bonded to an oxygen atom (forming the phosphine oxide group) and two 4-methoxy-3,5-dimethylphenyl substituents. Each aryl group contains methyl groups at the meta positions (3,5) and a methoxy group at the para position (4), creating a unique electronic and steric environment around the phosphorus center.

Crystal Structure

Crystallographic studies have provided valuable insights into the three-dimensional arrangement of this compound. The pyramidality index, denoted as ∑(C—P—C), for Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide is 318.67(18)° . This value is significant as it indicates the degree of pyramidalization around the phosphorus atom, with higher values suggesting a flatter structure. For comparison, the average pyramidality index for triphenylphosphine oxide (Ph₃PO) in sixteen independent structure determinations is 319.3(3)° .

The compound crystallizes isostructurally with tris(4-methoxy-3,5-dimethylphenyl)phosphine in the space group Pbca . The volumes of the unit cells are larger for the phosphine oxide compared to the corresponding phosphine due to the incorporation of oxygen .

Synthesis Methods

Laboratory Synthesis

The synthesis of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide typically involves the reaction of 4-methoxy-3,5-dimethylphenyl groups with phosphorus-containing precursors. A common synthetic route includes:

  • Formation of a Grignard reagent from 1-bromo-4-methoxy-3,5-dimethylbenzene

  • Reaction of this Grignard reagent with diethyl phosphonate or similar phosphorus-containing compounds

  • Isolation and purification of the resulting phosphine oxide

An alternative synthesis has been reported starting from 4-bromo-2,6-dimethylanisole, following procedures similar to those used for related compounds .

Chemical Reactions and Behavior

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide, like other phosphine oxides, can participate in various chemical transformations:

Oxidation and Reduction Reactions

While already in an oxidized state, phosphine oxides can undergo further transformations including:

  • Reduction to the corresponding phosphine using reducing agents

  • Participation in redox processes in catalytic systems

  • Transformation of the P=O bond in various synthetic applications

Coordination Chemistry

The compound can function as a ligand in metal complexes through the oxygen atom, which can coordinate to Lewis acidic metal centers. This property is particularly valuable in catalytic applications where the phosphine oxide can modulate the electronic and steric environment around a metal center.

Applications

Catalysis

Phosphine oxides similar to Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide have been employed as ligands in various catalytic processes. The electron-donating nature of the methoxy and methyl substituents on the aryl rings can influence the electronic properties of the phosphorus center, thereby affecting catalytic performance.

Organic Synthesis

In organic synthesis, this compound and related phosphine oxides have been investigated as:

  • Lewis base catalysts for reactions promoted by silicon tetrachloride

  • Catalysts for stereoselective transformations, including allylation of aldehydes

  • Promoters for the addition of allyltributylstannane and silyl ketene acetals

Comparison with Similar Compounds

Structural Comparison

Comparing Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide with related compounds provides insights into structure-property relationships:

CompoundFormulaPyramidality Index ∑(C—P—C)Key Structural Features
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxideC₁₈H₂₃O₃P318.67(18)°Methoxy groups at para positions, methyl groups at meta positions
Bis(3,5-dimethylphenyl)phosphine oxideC₁₆H₁₉OP317.23(15)°Methyl groups at meta positions, no para substituents
Tris(4-methoxy-3,5-dimethylphenyl)phosphineC₂₇H₃₃O₃P307.2(4)°Three aryl groups with methoxy at para positions
Triphenylphosphine oxide (average)C₁₈H₁₅OP319.3(3)°No substituents on phenyl rings

Table 2: Comparison of structural parameters between Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide and related compounds

Electronic and Steric Effects

The presence of methoxy groups in Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide enhances its electron-donating properties compared to compounds lacking these substituents. This electronic enrichment can affect the reactivity and applications of the compound. The methyl groups at the meta positions contribute to the steric bulk around the phosphorus center, which can influence the compound's behavior in catalysis and coordination chemistry.

Research Findings and Future Directions

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